molecular formula C14H10N2O3S B6423011 4-{3-aminothieno[2,3-b]pyridine-2-carbonyl}benzene-1,2-diol CAS No. 1087648-20-1

4-{3-aminothieno[2,3-b]pyridine-2-carbonyl}benzene-1,2-diol

Cat. No.: B6423011
CAS No.: 1087648-20-1
M. Wt: 286.31 g/mol
InChI Key: VIUJLSIFEYAIOM-UHFFFAOYSA-N
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Description

4-{3-aminothieno[2,3-b]pyridine-2-carbonyl}benzene-1,2-diol is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core fused with a benzene-1,2-diol moiety. The presence of an amino group and a carbonyl group further enhances its chemical reactivity and potential biological activity.

Mechanism of Action

Target of Action

The primary target of 4-{3-aminothieno[2,3-b]pyridine-2-carbonyl}benzene-1,2-diol is Cyclin-Dependent Kinase 8 (CDK8) . CDK8 is a protein kinase that plays a crucial role in cell cycle regulation and is associated with various diseases when dysregulated .

Mode of Action

The compound interacts with its target, CDK8, most likely through inhibition . By inhibiting CDK8, the compound can disrupt the normal cell cycle regulation, leading to changes in cellular processes .

Biochemical Pathways

The inhibition of CDK8 affects the cell cycle regulation pathway . This disruption can lead to downstream effects such as cell cycle arrest, apoptosis, or changes in gene expression .

Pharmacokinetics

Similar compounds have been shown to have good oral bioavailability . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would need to be studied further for a more comprehensive understanding.

Result of Action

The result of the compound’s action on CDK8 can lead to changes in cell behavior. For instance, inhibition of CDK8 can lead to cell cycle arrest or apoptosis . These effects can be beneficial in the treatment of diseases characterized by uncontrolled cell proliferation, such as cancer .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the nature of solvents used can affect the oxidation process of similar compounds . Additionally, temperature and reaction times can also influence the synthesis and activity of similar compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{3-aminothieno[2,3-b]pyridine-2-carbonyl}benzene-1,2-diol typically involves multi-step organic reactions. One common synthetic route begins with the preparation of 3-aminothieno[2,3-b]pyridine-2-carboxamides. This intermediate is then subjected to various chemical transformations, including cyclization and functional group modifications, to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications in research and development. the synthesis on a larger scale would involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-{3-aminothieno[2,3-b]pyridine-2-carbonyl}benzene-1,2-diol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of dihydropyrido derivatives, while substitution reactions can yield various alkylated or acylated products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{3-aminothieno[2,3-b]pyridine-2-carbonyl}benzene-1,2-diol stands out due to its unique combination of functional groups and its specific inhibitory action on LIMK. This makes it a valuable compound for targeted therapeutic applications, particularly in cancer research .

Properties

IUPAC Name

(3-aminothieno[2,3-b]pyridin-2-yl)-(3,4-dihydroxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O3S/c15-11-8-2-1-5-16-14(8)20-13(11)12(19)7-3-4-9(17)10(18)6-7/h1-6,17-18H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIUJLSIFEYAIOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)SC(=C2N)C(=O)C3=CC(=C(C=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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